![molecular formula C11H19NO6 B3053740 (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate CAS No. 55747-84-7](/img/structure/B3053740.png)
(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The chemical reactions involving compounds like “(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate” often involve the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .Scientific Research Applications
- Boc-protected aspartic acid serves as a crucial building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) group protects the amino group, allowing controlled coupling reactions during solid-phase peptide synthesis. Researchers use it to create custom peptides for drug development, protein engineering, and biochemical studies .
- Medicinal chemists utilize Boc-protected aspartic acid derivatives to design novel drugs. By incorporating this amino acid into drug candidates, they can modulate protein-protein interactions, enzyme activity, or receptor binding. The Boc group ensures stability during synthesis and subsequent transformations .
- Boc-protected aspartic acid derivatives play a role in siderophore production by certain bacteria. For instance, the Pseudomonas monteilii strain MN759447 produces siderophores containing a pseudomonine derivative with Boc-protected aspartic acid. Siderophores help plants by inhibiting phytopathogen proliferation or enhancing plant growth .
- Researchers employ Boc-protected aspartic acid in asymmetric synthesis. It serves as a chiral auxiliary, enabling enantioselective transformations. The Boc group can be selectively removed, revealing the desired chiral center. This strategy is valuable in creating complex organic molecules .
- Boc-protected aspartic acid derivatives contribute to the design of peptidomimetics—molecules that mimic peptide structures. These compounds exhibit biological activity while overcoming limitations of peptides (e.g., proteolytic susceptibility). Researchers explore Boc-protected aspartic acid analogs for drug-like properties .
- Boc-protected aspartic acid can be incorporated into polymer materials. Its carboxylic acid functionality allows covalent attachment to surfaces, enabling tailored modifications. Researchers use it to enhance biocompatibility, control wettability, or introduce functional groups onto materials .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Drug Design and Medicinal Chemistry
Siderophore Production and Plant Health
Organic Synthesis and Asymmetric Catalysis
Peptidomimetics and Bioactive Compounds
Materials Science and Surface Modification
Safety and Hazards
Future Directions
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests that “(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate” and similar compounds may have potential applications in peptide synthesis and related fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (2s)-8-[(tert-butoxycarbonyl)amino]-2-(1h-indol-3-yl)octanoic acid, have been found to target the s-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression .
Mode of Action
The compound (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate contains a tert-butoxycarbonyl (Boc) group, which is commonly used as an N α-amino protecting group in peptide synthesis . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection allows the compound to interact with its targets .
Biochemical Pathways
The removal of the boc group is a common step in peptide synthesis, suggesting that this compound may be involved in the synthesis or modification of peptides .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation .
Result of Action
The result of the action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is likely related to its role in peptide synthesis. By protecting the amino group during synthesis, the compound can help ensure the correct structure and function of the resulting peptide .
Action Environment
The action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate can be influenced by various environmental factors. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451393 | |
Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55747-84-7 | |
Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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